10-Hydroxyundecanoic acid 10-Hydroxyundecanoic acid (10R)-10-hydroxyundecanoic acid is an (omega-1)-hydroxy fatty acid that is undecanoic acid in which the 10-pro-R hydrogen is replaced by a hydroxy group. It is an (omega-1)-hydroxy fatty acid and a medium-chain fatty acid.
Brand Name: Vulcanchem
CAS No.: 6336-28-3
VCID: VC1652554
InChI: InChI=1S/C11H22O3/c1-10(12)8-6-4-2-3-5-7-9-11(13)14/h10,12H,2-9H2,1H3,(H,13,14)
SMILES: CC(CCCCCCCCC(=O)O)O
Molecular Formula: C11H22O3
Molecular Weight: 202.29 g/mol

10-Hydroxyundecanoic acid

CAS No.: 6336-28-3

Cat. No.: VC1652554

Molecular Formula: C11H22O3

Molecular Weight: 202.29 g/mol

* For research use only. Not for human or veterinary use.

10-Hydroxyundecanoic acid - 6336-28-3

Specification

CAS No. 6336-28-3
Molecular Formula C11H22O3
Molecular Weight 202.29 g/mol
IUPAC Name 10-hydroxyundecanoic acid
Standard InChI InChI=1S/C11H22O3/c1-10(12)8-6-4-2-3-5-7-9-11(13)14/h10,12H,2-9H2,1H3,(H,13,14)
Standard InChI Key UHZWUNLTEZCDMA-UHFFFAOYSA-N
SMILES CC(CCCCCCCCC(=O)O)O
Canonical SMILES CC(CCCCCCCCC(=O)O)O

Introduction

Chemical Structure and Properties

10-Hydroxydecanoic acid is a medium-chain hydroxy fatty acid with the molecular formula C₁₀H₂₀O₃. It contains a carboxylic acid group at one end and a hydroxyl group at the terminal carbon position (C-10) . As a member of the medium-chain hydroxy acids class, it possesses distinctive properties that contribute to its biological activities and applications.

Physical and Chemical Characteristics

The physical and chemical properties of 10-hydroxydecanoic acid are summarized in Table 1, which highlights its key characteristics:

PropertyDescription
Common Name10-Hydroxydecanoic acid
Synonyms10-OH-capric acid, 10-OH-caprate, NSC 15139
Molecular FormulaC₁₀H₂₀O₃
Molecular Weight188.267 g/mol
CAS Number1679-53-4
Physical StateSolid at room temperature
InChI KeyYJCJVMMDTBEITC-UHFFFAOYSA-N
LogP2.15 (indicates moderate lipophilicity)
Functional GroupsCarboxylic acid (-COOH), terminal hydroxyl (-OH)

The compound's structure includes a 10-carbon chain with a hydroxyl group at the terminal carbon and a carboxylic acid group at C-1 . This particular arrangement of functional groups contributes to its solubility properties and biological activities.

Structural Comparison

10-Hydroxydecanoic acid is structurally related to but distinct from the unsaturated 10-hydroxy-2-decenoic acid (10-HDA), which contains a double bond between C-2 and C-3. Both compounds are found in royal jelly and exhibit related but distinct biological properties .

Natural Sources and Occurrence

10-Hydroxydecanoic acid is primarily found in royal jelly, a secretion produced by worker honeybees (Apis mellifera) to feed queen bees and larvae .

Biological Role

Within royal jelly, 10-hydroxydecanoic acid serves as an occlusive skin conditioning agent, creating a barrier on the skin that prevents water loss and helps maintain hydration . This property contributes to the cosmetic and dermatological applications of royal jelly and its isolated components.

Biosynthesis and Production Methods

Research has focused on developing efficient methods for synthesizing 10-hydroxydecanoic acid and related compounds due to their valuable properties.

Natural Biosynthesis

In honeybees, the compound is synthesized through specialized metabolic pathways. The biosynthesis involves several enzymes that catalyze the formation of the hydroxyl group at the terminal carbon position .

Biotechnological Production

Recent advances in biotechnology have enabled the development of more efficient methods for producing 10-hydroxydecanoic acid through microbial synthesis. Several approaches have been reported:

Engineered Escherichia coli Systems

Researchers have developed engineered E. coli strains capable of synthesizing 10-hydroxydecanoic acid through modified metabolic pathways . One approach involves:

  • Modification of the β-oxidation pathway in E. coli

  • Expression of terminal hydroxylases such as CYP153A33

  • Optimization of cofactor regeneration systems

These engineered systems have achieved production yields of up to 486.5 mg/L in optimized conditions .

Two-Step Whole-Cell Catalysis

A notable approach for 10-hydroxydecanoic acid production involves a two-step whole-cell catalytic process :

StepProcessKey EnzymesYield
1Conversion of decanoic acid to trans-2-decenoic acidModified β-oxidation enzymesUp to 93.1% conversion
2Terminal hydroxylationCYP153A33/M228L-CPR BM3Up to 65.6% conversion

This method has demonstrated the capacity to produce significant quantities of 10-hydroxydecanoic acid from decanoic acid substrates .

One-Step Production Method

Recent research has developed a one-step reaction process that simplifies production. By using engineered E. coli strains with ACOX from Candida tropicalis along with other optimized enzymes (FadE, Macs, YdiI, and CYP), researchers achieved a 75.6% conversion rate and production of 0.628 g/L in just 10 hours . This represents a significant improvement in efficiency compared to earlier methods.

Biological Activities and Health Effects

10-Hydroxydecanoic acid exhibits several biological activities that contribute to its potential health applications.

Anti-inflammatory Properties

Studies have shown that 10-hydroxydecanoic acid possesses anti-inflammatory properties. Its mechanism of action appears to involve the inhibition of inflammatory pathways, including those mediated by NF-κB activation .

Antimicrobial Activity

Research indicates that 10-hydroxydecanoic acid exhibits antimicrobial properties, particularly against Staphylococcus aureus . This activity suggests potential applications in antimicrobial treatments and wound healing.

Other Physiological Effects

Additional reported biological activities of 10-hydroxydecanoic acid include:

  • Gastric ulcer inhibition and healing acceleration

  • Reduction of blood pressure

  • Antiradiation effects

  • Immunomodulatory activities affecting T cell proliferation and cytokine production

These diverse physiological effects highlight the compound's potential therapeutic applications.

Applications in Various Industries

The unique properties of 10-hydroxydecanoic acid have led to its exploration in several industrial applications.

Pharmaceutical and Nutraceutical Applications

The compound's bioactivities make it a potential candidate for pharmaceutical and nutraceutical formulations . Applications include:

  • Anti-inflammatory treatments

  • Gastric ulcer therapies

  • Immune system modulators

  • Health supplements based on royal jelly components

Cosmetic and Skincare Applications

As an occlusive skin conditioning agent, 10-hydroxydecanoic acid creates a barrier on the skin that prevents water loss, thus helping to maintain hydration . This property has led to its inclusion in skincare formulations focusing on:

  • Moisturization

  • Skin barrier repair

  • Anti-aging products

  • Wound healing formulations

Biomaterials and Polymer Science

10-Hydroxydecanoic acid serves as a precursor in the biosynthesis of medium-chain length polyhydroxyalkanoates (PHA) in certain bacteria . This application has implications for:

  • Development of biodegradable polymers

  • Creation of environmentally friendly bioplastics

  • Synthesis of specialized biomaterials for medical applications

The compound undergoes enzymatic conversion to form PHA polymers, contributing to the synthesis of biodegradable plastics with various industrial and environmental applications .

Current Research Trends and Future Perspectives

Research on 10-hydroxydecanoic acid continues to evolve, with several emerging areas of interest.

Novel Synthesis Methods

Current research focuses on developing more efficient and environmentally friendly methods for 10-hydroxydecanoic acid synthesis . These include:

  • Optimization of biosynthetic pathways in engineered microorganisms

  • Development of continuous production systems

  • Exploration of alternative substrates and enzymes for improved yields

Emerging Applications

Novel applications being explored include:

  • Development of specialized hydrogels with prohealing and antimicrobial properties

  • Creation of tripeptide-modified derivatives with enhanced biological activities

  • Exploration of the compound's potential in tissue engineering and regenerative medicine

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of 10-hydroxydecanoic acid and its biological activities remains an active area of research. These studies aim to identify structural features critical for specific activities, potentially leading to the development of more potent derivatives.

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